2-nitrocyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrocyclooctan-1-one is an organic compound with the molecular formula C₈H₁₃NO₃ It is a nitro compound, characterized by the presence of a nitro group (-NO₂) attached to a cyclooctanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrocyclooctan-1-one can be synthesized through the nitration of cyclooctanone. The nitration process typically involves the reaction of cyclooctanone with a nitrating agent such as nitric acid (HNO₃) in the presence of a catalyst like sulfuric acid (H₂SO₄). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitrocyclooctan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Major Products Formed
Reduction: 2-Aminocyclooctan-1-one
Substitution: Various substituted cyclooctanones depending on the nucleophile used
Oxidation: Oxidized derivatives of this compound
Scientific Research Applications
2-Nitrocyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitrocyclooctan-1-one involves its interaction with molecular targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt biological processes. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrocyclohexanone
- 2-Nitrocyclopentanone
- 2-Nitrocyclodecanone
Comparison
2-Nitrocyclooctan-1-one is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to its smaller or larger ring analogs
Properties
CAS No. |
13154-28-4 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-nitrocyclooctan-1-one |
InChI |
InChI=1S/C8H13NO3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7H,1-6H2 |
InChI Key |
QSJIVGDXHUYGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.